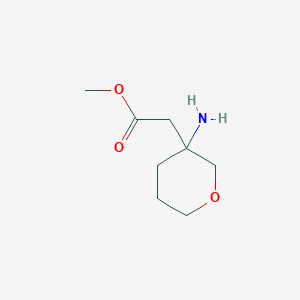

Methyl 2-(3-aminooxan-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-aminooxan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-7(10)5-8(9)3-2-4-12-6-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOUZARIOOFVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCOC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of Methyl 2 3 Aminooxan 3 Yl Acetate

Reactivity Profile of the Oxane Ether Moiety

The oxane ring, a six-membered cyclic ether, is generally stable under neutral and basic conditions. However, its reactivity becomes apparent under acidic conditions, primarily involving the ether oxygen atom.

Ether Cleavage Reactions under Acidic Conditions

Ethers are known to undergo cleavage when treated with strong acids, particularly hydrohalic acids like HBr and HI. wikipedia.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the hydroxyl group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the conjugate base of the acid. The specific mechanism, either SN1 or SN2, is determined by the structure of the ether. wikipedia.orgyoutube.com

For the oxane ring in Methyl 2-(3-aminooxan-3-yl)acetate, the carbons adjacent to the ether oxygen are secondary. Therefore, cleavage is expected to proceed via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com This involves the nucleophile (e.g., I⁻ or Br⁻) attacking the less sterically hindered carbon adjacent to the protonated ether oxygen. masterorganicchemistry.com The reaction requires harsh conditions, such as heating with a concentrated strong acid. masterorganicchemistry.com

The presence of the electron-withdrawing amino (in its protonated ammonium form under these conditions) and methyl ester groups at the C-3 position is expected to influence the rate of cleavage. These groups can destabilize any developing positive charge on the adjacent carbon atoms, potentially slowing down the cleavage process compared to an unsubstituted oxane ring.

Table 1: General Conditions for Acid-Catalyzed Ether Cleavage

| Reagent | Conditions | Mechanism | Typical Products |

| Concentrated HI | Reflux | SN2 | Dihalide |

| Concentrated HBr | Reflux | SN2 | Dihalide |

| H₂SO₄ / H₂O | Heat | SN2 | Diol |

This table presents generalized conditions for the cleavage of cyclic ethers. Specific conditions for this compound may vary.

Basicity and Protonation of the Oxane Oxygen

The oxygen atom of the oxane moiety possesses lone pairs of electrons and can act as a Lewis base, accepting a proton from an acid. Ethers typically have a pKa value for their conjugate acid of around -3 to -4, making them weak bases. wikipedia.org The initial step in acid-catalyzed cleavage is this reversible protonation to form an oxonium ion. masterorganicchemistry.commasterorganicchemistry.com

The basicity of the ether oxygen in this compound is likely reduced by the inductive effects of the nearby electron-withdrawing ammonium and ester functionalities. Electron-withdrawing groups tend to decrease the electron density on adjacent atoms, thereby lowering the basicity. libretexts.org Consequently, a stronger acidic medium might be required to achieve a significant concentration of the protonated oxonium ion intermediate compared to simple alkyl ethers. However, in a strongly acidic solution, the primary amine will be protonated first, as it is a much stronger base than the ether oxygen.

Transformations Involving the Amine Functional Group

The primary amine in this compound is the most nucleophilic and basic site in the molecule under non-acidic conditions. However, its reactivity is significantly modulated by the steric hindrance imposed by the quaternary carbon to which it is attached. This arrangement is analogous to a neopentyl amine, which is known for its reduced reactivity in many standard amine reactions. rsc.orgresearchgate.net

Nucleophilic Reactivity of the Primary Amine

Primary amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. organic-chemistry.org However, the nucleophilicity is sensitive to steric bulk. The quaternary carbon atom adjacent to the amino group in this compound creates substantial steric hindrance, which impedes the approach of the nitrogen lone pair to an electrophilic center. This steric effect makes the amine less nucleophilic than unhindered primary amines like ethylamine. researchgate.net Consequently, reactions requiring nucleophilic attack by the amine may proceed slower or require more forcing conditions.

Derivatization Strategies: Acylation, Alkylation, and Carbocylation

Acylation: Primary amines react readily with acylating agents such as acyl chlorides and acid anhydrides to form stable amides. libretexts.orgchemguide.co.uk For sterically hindered amines like the one in the title compound, these reactions can be sluggish. youtube.com Achieving high yields may necessitate the use of more reactive acylating agents, elevated temperatures, or the assistance of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. libretexts.orglibretexts.org Over-acylation is not a concern as the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

Alkylation: The nitrogen of the primary amine can act as a nucleophile to displace a leaving group from an alkyl halide, resulting in N-alkylation. libretexts.org However, this reaction is often difficult to control with primary amines, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. libretexts.org The steric hindrance in this compound can mitigate, but not always prevent, this issue. The synthesis of N-alkylated derivatives of the closely related compound ethyl 2-amino-2-methylpropanoate has been achieved using reagents like methyl iodide in the presence of a base such as potassium carbonate. rsc.org

Carbocylation: This process involves the formation of carbamates, typically through reaction with chloroformates or isocyanates. The reaction mechanism is similar to acylation, and the steric hindrance around the nitrogen atom will similarly affect the reaction rate.

Table 2: Representative Derivatization Reactions for Sterically Hindered Amines

| Reaction | Reagent Example | Product | Typical Conditions |

| Acylation | Acetyl Chloride | N-acetyl derivative (Amide) | Pyridine or Et₃N, 0 °C to RT |

| Alkylation | Methyl Iodide | N-methyl derivative | K₂CO₃, DMF, 80 °C rsc.org |

| Carbocylation | Phenyl Isocyanate | N-phenylcarbamoyl derivative (Urea) | Aprotic solvent (e.g., THF), RT |

Condensation Reactions with Carbonyl Compounds

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govrsc.org This reaction is typically acid-catalyzed and involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. nih.gov

The formation of imines from sterically hindered amines can be challenging. The initial nucleophilic attack on the carbonyl carbon is sterically disfavored, potentially leading to slow reaction rates or an unfavorable equilibrium position. nih.gov To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating agent. The stability and kinetics of imine formation are highly dependent on the specific amine and carbonyl compound used. researchgate.netresearchgate.netnih.gov

Reactions of the Methyl Ester Functional Group

The chemical behavior of this compound is largely dictated by its constituent functional groups, primarily the methyl ester. The ester functional group is a derivative of a carboxylic acid and is characterized by a carbonyl carbon bonded to two oxygen atoms, one of which is part of a methoxy group (-OCH₃). The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. youtube.comkhanacademy.org This reactivity is the basis for a wide range of transformations, primarily categorized as nucleophilic acyl substitution reactions. libretexts.org

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including esters. libretexts.orguomustansiriyah.edu.iq The general mechanism proceeds in two steps: a nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. khanacademy.org This intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group, which in the case of a methyl ester is a methoxide ion (CH₃O⁻). khanacademy.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions for a Generic Methyl Ester (R-COOCH₃)

| Nucleophile (Nu⁻) | Reagent Example | Product (R-CO-Nu) | Product Class |

|---|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | R-COO⁻ | Carboxylate Salt |

| Alkoxide (R'O⁻) | Sodium Ethoxide (NaOCH₂CH₃) | R-COOR' | Different Ester |

| Ammonia (NH₃) | Aqueous Ammonia | R-CONH₂ | Primary Amide |

| Primary Amine (R'NH₂) | Methylamine (CH₃NH₂) | R-CONHR' | Secondary Amide |

| Hydride (H⁻) | Lithium Aluminum Hydride (LiAlH₄) | R-CH₂OH | Primary Alcohol |

Hydrolysis of the Ester Linkage

Ester hydrolysis is a specific form of nucleophilic acyl substitution where water acts as the nucleophile, cleaving the ester linkage to yield a carboxylic acid and an alcohol (methanol in this case). libretexts.org This reaction can be performed under either basic or acidic conditions.

Base-Mediated Hydrolysis (Saponification) This method involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). thieme-connect.de The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. uomustansiriyah.edu.iq The mechanism involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon. uomustansiriyah.edu.iq Saponification is a common and efficient method for cleaving simple esters. thieme-connect.de

Acid-Catalyzed Hydrolysis In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com Unlike basic hydrolysis, this reaction is a reversible equilibrium. To drive the reaction to completion, it is often necessary to use a large excess of water. google.com

Table 2: Comparison of Hydrolysis Methods for Methyl Esters

| Feature | Base-Mediated Hydrolysis | Acid-Catalyzed Hydrolysis |

|---|---|---|

| Reagents | LiOH, NaOH, KOH in H₂O/solvent mix thieme-connect.desciforum.net | H₂SO₄, HCl in excess H₂O youtube.com |

| Mechanism | Nucleophilic attack by OH⁻ | Protonation followed by nucleophilic attack by H₂O youtube.com |

| Nature of Reaction | Irreversible uomustansiriyah.edu.iq | Reversible Equilibrium |

| Product | Carboxylate salt (requires acidic workup for carboxylic acid) | Carboxylic acid |

| Key Consideration | Substrate must be stable to basic conditions. thieme-connect.de | Requires conditions to shift equilibrium (e.g., excess water). google.com |

Transesterification Processes

Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com This process is also an equilibrium reaction, which is typically driven to completion by using a large excess of the reactant alcohol, often as the solvent. masterorganicchemistry.com Like hydrolysis, it can be catalyzed by either acids or bases.

Base-Catalyzed Transesterification : This is achieved by reacting the methyl ester with an alcohol in the presence of a base, typically the alkoxide corresponding to the reactant alcohol (e.g., sodium ethoxide in ethanol). masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the ester carbonyl and leading to the substitution of the original methoxy group. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the ester's carbonyl group is protonated, activating it for attack by a neutral alcohol molecule. masterorganicchemistry.com This method is also common and its efficiency depends on shifting the equilibrium toward the desired product. Various catalysts, including oxometallic species like oxotitanium acetylacetonate (TiO(acac)₂), have been shown to be effective for transesterification. nih.gov

Table 3: Catalysts and Conditions for Transesterification of Methyl Esters

| Catalyst Type | Example Catalyst | Alcohol (Solvent) | Typical Conditions |

|---|---|---|---|

| Basic | Sodium Methoxide (NaOMe) | Methanol | Reflux |

| Basic | Sodium Ethoxide (NaOEt) | Ethanol | Reflux masterorganicchemistry.com |

| Acidic | Sulfuric Acid (H₂SO₄) | Isopropanol | Reflux masterorganicchemistry.com |

| Lewis Acid | Oxotitanium acetylacetonate (TiO(acac)₂) | Toluene/Xylene | Reflux nih.gov |

Condensation Reactions, e.g., for β-Keto Esters

Methyl esters that possess α-hydrogens (protons on the carbon adjacent to the carbonyl group) can undergo condensation reactions. The most notable of these is the Claisen condensation, which forms a β-keto ester. libretexts.org This reaction involves the formation of a new carbon-carbon bond.

The mechanism requires a strong base, typically an alkoxide like sodium ethoxide, to deprotonate the α-carbon, forming a nucleophilic enolate. libretexts.org This enolate then attacks the carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate expels an alkoxide leaving group to yield the β-keto ester. libretexts.org A full equivalent of base is necessary because the resulting β-keto ester is acidic and is deprotonated by the alkoxide base, driving the reaction to completion. When two different esters are used, the reaction is termed a "crossed" Claisen condensation. libretexts.orgorganic-chemistry.org

Table 4: Reagents for Claisen Condensation

| Base | Solvent | Purpose |

|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol | Used for ethyl esters to prevent transesterification. libretexts.org |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | A non-nucleophilic base that generates an enolate. |

Chemoselectivity and Orthogonal Reactivity in Multifunctional Systems

This compound is a multifunctional compound, containing a primary amine and a cyclic ether in addition to the methyl ester. This complexity presents significant challenges and opportunities for chemoselectivity, where a single functional group reacts in the presence of others. The oxane ether linkage is generally stable and unreactive under most conditions used to modify esters. The primary amine, however, is a strong nucleophile and a base, which can compete with or interfere with reactions at the ester site.

Competing Reactivity of Amine and Ester:

Nucleophilic Attack: The primary amine can act as an intramolecular nucleophile, attacking the electrophilic ester carbonyl. This can lead to the formation of a six-membered cyclic amide (a lactam), a potentially significant side product, especially upon heating.

Acid-Base Reactions: In the presence of acid catalysts, the amine will be protonated to form an ammonium salt. This deactivates it as a nucleophile, allowing for chemoselective acid-catalyzed reactions on the ester group, such as hydrolysis or transesterification. Conversely, strong bases used for reactions like the Claisen condensation can deprotonate the amine.

Strategies for Orthogonal Reactivity:

To achieve selective transformations of the methyl ester, the highly reactive amino group often requires protection. Orthogonal protecting group strategies are essential. The amine can be converted into a less reactive functional group, such as a carbamate (e.g., Boc) or an amide, which can be removed later in the synthetic sequence.

Table 5: Chemoselective Strategies for Modifying the Methyl Ester in this compound

| Desired Transformation | Strategy | Rationale | Potential Issues |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis/Transesterification | Direct reaction with acid catalyst (e.g., H₂SO₄) in alcohol/water. | The amine is protonated to a non-nucleophilic ammonium salt, allowing the ester to react selectively. | The substrate must be stable to strong acid. |

| Base-Catalyzed Hydrolysis (Saponification) | Protect the amine (e.g., as Boc-carbamate), then perform hydrolysis with LiOH/NaOH. | The protecting group prevents the amine from acting as a nucleophile or causing side reactions. | Requires two additional steps (protection and deprotection). |

| Transesterification (Basic/Lewis Acid) | Protect the amine, then react with alcohol and catalyst. | Prevents intramolecular aminolysis (lactam formation) and other side reactions. | Added synthetic complexity. |

| Claisen Condensation | Protect the amine, then treat with a strong base (e.g., LDA) and an electrophile. | Protection is essential as the base would otherwise react with the amine. | Requires careful selection of base and protecting group. |

| Reduction to Alcohol | Protect the amine, then reduce with a reagent like LiAlH₄. | Prevents the acidic N-H proton from quenching the hydride reagent. | Requires protection/deprotection steps. |

Computational and Theoretical Investigations of Methyl 2 3 Aminooxan 3 Yl Acetate

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

The electronic structure can be elucidated through analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps use a color scale to indicate electron-rich regions (typically shown in red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (shown in blue), which are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be electron-rich centers.

Conformational Analysis of the Oxane Ring and Substituents

The six-membered oxane ring in Methyl 2-(3-aminooxan-3-yl)acetate is not planar and can adopt several conformations, with the "chair" form being the most stable for simple oxane. Computational conformational analysis involves calculating the potential energy of the molecule as its bonds are rotated. This process identifies the most stable, low-energy conformations.

For this specific molecule, the analysis would focus on:

Ring Pucker: Determining the preferred conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the energetic barriers between them.

Substituent Orientation: Investigating the orientation of the amino and methyl acetate groups attached to the C3 position of the oxane ring. These substituents can be in either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, and this preference would be quantified by the computational analysis.

Mechanistic Elucidation of Key Reactions

While specific reaction mechanisms involving this compound are not extensively documented in the literature, computational methods can be employed to predict its behavior in chemical reactions. DFT calculations are a powerful tool for mapping reaction pathways, identifying transition states, and calculating activation energies.

For instance, theoretical studies could elucidate the mechanism of reactions such as:

N-acylation: Modeling the reaction of the primary amine group with an acylating agent to understand the energy profile of amide bond formation.

Ester hydrolysis: Simulating the hydrolysis of the methyl ester group under acidic or basic conditions to determine the favorability and pathway of the reaction.

These computational investigations provide valuable insights into the molecule's reactivity, helping to predict reaction outcomes and optimize conditions for chemical synthesis.

In Silico Prediction of Molecular Properties and Reactivity

Various molecular properties of this compound can be predicted using computational algorithms and quantitative structure-property relationship (QSPR) models. These in silico methods provide rapid estimations of physicochemical properties that are important in chemical and pharmaceutical research.

Based on its structure (Molecular Formula: C8H15NO3), publicly available databases provide several predicted properties. For example, the predicted XlogP value, a measure of lipophilicity, is -0.1, suggesting the compound is relatively hydrophilic. uni.lu

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, which reflects its size and shape. It is an important parameter in ion mobility-mass spectrometry (IM-MS), a technique used for the analysis of complex mixtures. nih.gov CCS values can be predicted computationally, often using machine learning models trained on large datasets of experimentally determined values. nih.gov

For this compound (Monoisotopic Mass: 173.1052 Da), predicted CCS values have been calculated for different ion adducts. uni.lu These predictions are crucial for identifying the compound in untargeted metabolomics and other complex analytical studies. nih.govnih.gov The values provide a theoretical reference point to match against experimental data, thereby increasing the confidence of compound identification.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 174.11248 | 137.7 |

| [M+Na]+ | 196.09442 | 142.5 |

| [M+K]+ | 212.06836 | 143.7 |

| [M+NH4]+ | 191.13902 | 157.7 |

| [M-H]- | 172.09792 | 140.8 |

| [M+HCOO]- | 218.10340 | 157.6 |

Data sourced from the PubChem database entry for CID 75356322. uni.lu The predictions were calculated using the CCSbase algorithm.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 2-(3-aminooxan-3-yl)acetate, a combination of one-dimensional and two-dimensional NMR experiments is employed to fully assign its proton and carbon skeletons.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. This data allows for the precise assignment of each proton within the molecule's structure. While specific experimental data for this exact compound is not publicly available, a theoretical analysis based on its structure would predict distinct signals for the methyl ester protons, the methylene protons adjacent to the carbonyl group, and the protons of the oxane ring. The amino group protons may appear as a broad singlet. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of neighboring functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| O-CH ₃ (ester) | ~3.7 | Singlet | 3H |

| CH ₂-COO | ~2.5 | Singlet | 2H |

| Oxane ring protons | 1.5 - 4.0 | Multiplets | 8H |

| NH ₂ | Variable | Broad Singlet | 2H |

Note: This is a predicted data table based on general principles of NMR spectroscopy.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield position (typically 170-180 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C =O (ester) | ~172 |

| O-C H₃ (ester) | ~52 |

| C H₂-COO | ~45 |

| C -NH₂ (quaternary) | ~60 |

| Oxane ring carbons | 25 - 70 |

Note: This is a predicted data table based on general principles of NMR spectroscopy.

To further confirm the structural assignments, advanced two-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. For this compound, this would be crucial for assigning the complex spin systems of the protons within the oxane ring by revealing which protons are coupled to one another. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, providing robust confirmation of the assignments made from the one-dimensional spectra. mdpi.com

¹⁵N NMR: Although less common, ¹⁵N NMR spectroscopy could be employed to directly observe the nitrogen atom of the amino group. The chemical shift of the nitrogen would provide information about its electronic environment.

The oxane ring of this compound contains stereocenters, and NMR spectroscopy is a powerful tool for determining the relative stereochemistry. The magnitude of the coupling constants (J-values) between protons on the oxane ring, obtained from a high-resolution ¹H NMR spectrum, can provide information about the dihedral angles between these protons. This, in turn, allows for the determination of the preferred conformation of the ring and the relative orientation of the substituents (the amino and the acetate groups). For complex structures, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, further aiding in stereochemical assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and the deduction of its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound. For this compound (C₈H₁₅NO₃), HRMS can determine the mass to within a few parts per million. This high level of accuracy allows for the unambiguous determination of the molecular formula, as it can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com The predicted monoisotopic mass for the [M+H]⁺ adduct of this compound is approximately 174.11248 m/z. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 174.11248 |

| [M+Na]⁺ | 196.09442 |

| [M+K]⁺ | 212.06836 |

Source: Predicted data from PubChemLite. uni.lu

The fragmentation pattern observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID) in MS/MS experiments, provides further structural information. Characteristic losses, such as the loss of the methoxy group or the cleavage of the oxane ring, would generate fragment ions whose masses can be used to piece together the molecular structure, confirming the connectivity of the different functional groups.

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In the analysis of this compound, the molecule would first be ionized, commonly forming a protonated molecule ([M+H]+). This precursor ion is then selected in the first stage of the mass spectrometer (MS1).

In the second stage, the selected ion is subjected to fragmentation through methods like collision-induced dissociation (CID). nih.govscispace.com The resulting fragment ions are then analyzed in the second mass spectrometer (MS2). The fragmentation pattern provides a molecular fingerprint, revealing the connectivity of atoms and the structure of different parts of the molecule. nationalmaglab.org For instance, characteristic losses, such as the loss of methanol (CH₃OH) or the cleavage of the oxane ring, would provide definitive evidence for the presence and arrangement of the ester and cyclic ether moieties.

Predicted mass spectrometry data for various adducts of the compound can guide the identification of the precursor ion in a complex matrix.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy, including IR and FTIR, is an indispensable tool for identifying the functional groups present in a molecule. vscht.cz An organic molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its bonds, such as stretching and bending. vscht.cz

For this compound, the IR spectrum would exhibit several characteristic absorption bands corresponding to its constituent functional groups. The primary amine (NH₂) group would be identified by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. openstax.orgwpmucdn.comlibretexts.org The presence of the ester is confirmed by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found around 1750-1735 cm⁻¹. libretexts.org Additionally, the C-O bonds of the ester and the oxane ring's ether linkage would produce strong stretching bands in the 1300-1000 cm⁻¹ region of the spectrum. academyart.edulibretexts.orglibretexts.org The aliphatic C-H bonds in the molecule would show stretching vibrations in the 3000-2840 cm⁻¹ range. uomustansiriyah.edu.iq

Table 2: Expected Characteristic IR Absorption Bands for this compound

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds. For a polar molecule like this compound, which contains an amine group, reversed-phase HPLC (RP-HPLC) is a common approach. wikipedia.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. wikipedia.org The retention of polar compounds on standard C18 columns can be challenging, often requiring specialized columns or mobile phase additives to achieve adequate separation. sepscience.comfishersci.comhplc.eusielc.com

A typical HPLC method for purity assessment would involve injecting the sample onto the column and eluting it with a gradient of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. wikipedia.org Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector. Because the target molecule lacks a strong chromophore, derivatization or detection at low wavelengths (e.g., ~200-220 nm) may be necessary. nih.gov

Table 3: Typical HPLC Parameters for Purity Assessment

As this compound possesses a chiral center, it exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful and preferred technique for the separation of enantiomers, offering advantages over HPLC such as faster analysis times and reduced consumption of toxic organic solvents. chromatographyonline.comwiley.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. phenomenex.com

The separation is achieved using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds, including amines. wiley.comyoutube.comeuropeanpharmaceuticalreview.com The choice of the specific CSP, organic modifier, and any additives (acidic or basic) is critical to achieving baseline resolution of the two enantiomers. chromatographyonline.comresearchgate.net This separation is essential for determining the enantiomeric purity of the compound.

Table 4: Typical SFC Parameters for Enantiomeric Separation

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution. uq.edu.au The technique requires a single, well-ordered crystal of the compound. excillum.com When a beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. rigaku.comazolifesciences.com

Mathematical analysis of this pattern allows for the calculation of the precise positions of every atom in the molecule, yielding detailed information on bond lengths, bond angles, and torsional angles. rsc.org Furthermore, the analysis reveals how the molecules are arranged in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds. For chiral molecules, X-ray crystallography can unambiguously determine the absolute configuration. rigaku.comnih.gov Data from a crystallographic analysis is typically deposited in databases like the Cambridge Structural Database and reported in a standard format, such as a Crystallographic Information File (CIF). researchgate.netcam.ac.uk

Table 5: Illustrative X-ray Crystallography Data Output for a Small Organic Molecule researchgate.net

Table of Mentioned Compounds

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl 2-(3-aminooxan-3-yl)acetate, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves coupling reactions or functional group transformations. For example, reductive amination or nucleophilic substitution can introduce the 3-aminooxane moiety. A stepwise approach might include:

- Step 1: Hydrolysis of ester groups using 1M LiOH in dioxane/water (45 min, rt) to generate intermediates .

- Step 2: Activation with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and coupling with amines using DIPEA (diisopropylethylamine) in DMF for 12–24 hours .

- Optimization: Adjust pH, temperature, and solvent polarity to minimize side reactions. Monitor intermediates via TLC or LC-MS.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy: Assign stereochemistry using H-H COSY and C DEPT spectra.

- X-ray Crystallography: Resolve 3D structure using SHELXL for refinement (e.g., anisotropic displacement parameters, twin refinement for challenging crystals) .

- Chromatography: HPLC with C18 columns (logD ~0.92 at pH 7.4 ) to assess purity.

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula.

Advanced: How can computational modeling predict physicochemical properties and reactivity for drug discovery applications?

Answer:

- LogD/Polar Surface Area (PSA): Use tools like MarvinSketch to calculate logD (~0.93 at pH 7.4 ) and PSA (~52 Ų ), which correlate with blood-brain barrier permeability.

- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., enzyme active sites) using SMILES or InChI keys (e.g., InChI=1S/C10H12N2O3...) .

- QSAR Models: Train models on analogs (e.g., indole acetates ) to predict bioavailability or toxicity.

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?

Answer:

- Cross-Validation: Compare NMR chemical shifts with DFT-calculated values or databases (e.g., PubChem ).

- Crystallographic Refinement: Use SHELXL’s TWIN and BASF commands for twinned crystals . For ambiguous electron density, test alternative occupancy models.

- Error Analysis: Statistically validate data using R-factors and residual density maps (e.g., SHELXL’s "L.S." command ).

Advanced: What strategies improve the robustness of crystallographic refinement using SHELX programs?

Answer:

- Anisotropic Refinement: Apply to non-hydrogen atoms to model thermal motion accurately .

- Hydrogen Placement: Use HFIX or AFIX commands for constrained/riding hydrogens .

- Twinning: For high mosaicity crystals, refine twin laws (e.g., SHELXL’s TWIN matrix ).

- Validation: Check CIF files with checkCIF/PLATON to resolve geometry outliers.

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (P261/P305+P351+P338 ).

- Waste Management: Segregate organic waste and use licensed disposal services to prevent environmental contamination .

- Storage: Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced: How can this compound be applied in enzyme inhibition studies?

Answer:

- Kinetic Assays: Use Michaelis-Menten plots to measure IC values. Pre-incubate the compound with target enzymes (e.g., proteases or oxidoreductases ).

- Docking Studies: Align the 3-aminooxane moiety into enzyme active sites (e.g., using AutoDock Vina) guided by crystallographic data .

- Metabolite Tracking: Use C-labeled analogs (synthesized via Scheme 2 ) to monitor metabolic pathways via LC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.